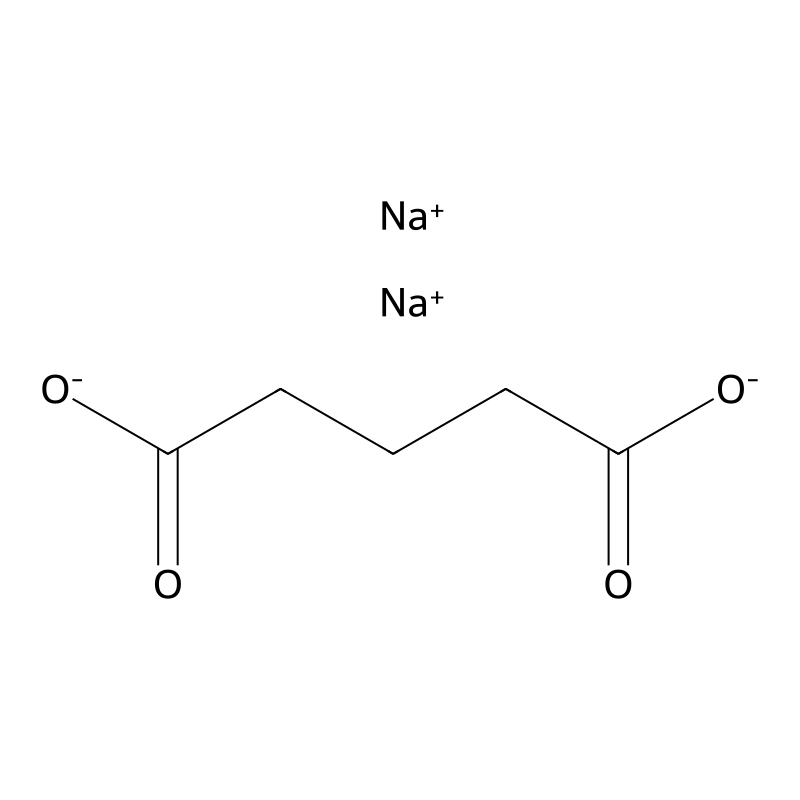

Disodium glutarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cell Culture and Metabolism:

- Disodium glutarate serves as a precursor for the synthesis of glutathione, a crucial antioxidant involved in cellular detoxification and protecting cells from oxidative stress. Studies suggest it can enhance cell viability and proliferation in cell cultures [].

- It has been investigated as a potential modulator of cellular metabolism, influencing energy production and mitochondrial function [].

Viral Research:

- Disodium glutarate may play a role in inhibiting the replication of certain viruses, including the SARS-CoV-2 virus responsible for COVID-19 []. However, further research is needed to confirm its efficacy and potential clinical applications.

Environmental Science:

- Disodium glutarate can be used as a chelating agent, binding to and removing specific metal ions from solution. This property makes it potentially useful in studies related to environmental remediation and metal detoxification [].

Other Potential Applications:

- Disodium glutarate is being explored for its potential applications in various research areas, including its role in bone health, neurodegenerative diseases, and cancer research. However, these applications are currently in the early stages of investigation and require further study before definitive conclusions can be drawn [, , ].

Disodium glutarate is a sodium salt derived from glutaric acid, characterized by the chemical formula . It is a dicarboxylic acid salt that plays a significant role in various biochemical and industrial applications. The compound is highly soluble in water, making it useful in aqueous formulations. Disodium glutarate is primarily recognized for its utility in the pharmaceutical and food industries, where it acts as an acidity regulator and flavor enhancer.

The primary use of disodium glutarate is in proteomics research. It is often used as a chaotropic agent, a type of compound that disrupts non-covalent interactions like hydrogen bonds. This property allows disodium glutarate to unfold proteins or disrupt protein-protein interactions, facilitating their separation and analysis [, ].

- Neutralization: It can be formed by neutralizing glutaric acid with sodium hydroxide, resulting in the formation of disodium glutarate and water.

- Reactions with Bases: Disodium glutarate reacts with strong bases to form glutarate ions, which can participate in various biochemical pathways.

- Oxidation and Reduction: The compound can react with oxidizing agents, leading to the formation of different derivatives, while reducing agents can convert it into various other compounds, showcasing its versatility in organic synthesis .

Disodium glutarate exhibits several biological activities:

- Metabolism: It is involved in metabolic pathways related to amino acids, particularly lysine and tryptophan. Deficiencies or imbalances in these metabolic pathways can lead to conditions such as glutaric aciduria, where toxic metabolites accumulate in the body .

- Neuroprotective Effects: Some studies suggest that disodium glutarate may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases due to its role in cellular metabolism and energy production .

Disodium glutarate can be synthesized through various methods:

- Neutralization Reaction: The most straightforward method involves neutralizing glutaric acid with sodium hydroxide:

- Electrochemical Synthesis: Recent advancements have shown that electrochemical methods can also be employed to synthesize disodium glutarate from glutaric acid under controlled conditions.

- Hydrolysis of Glutaronitrile: Another method involves the hydrolysis of glutaronitrile, which can yield disodium glutarate after appropriate treatment with sodium hydroxide .

Disodium glutarate has a wide range of applications:

- Food Industry: It is used as a flavor enhancer and acidity regulator in various food products, contributing to the umami taste profile.

- Pharmaceuticals: The compound serves as an excipient in drug formulations, aiding in solubility and stability.

- Biochemical Research: Disodium glutarate is utilized in laboratories for biochemical assays and as a buffer component due to its pH-stabilizing properties .

Interaction studies involving disodium glutarate have revealed its compatibility with various substances:

- Conductivity Studies: Research has shown that disodium glutarate exhibits specific conductivity behaviors when dissolved in water, which can be influenced by temperature and concentration. These studies help understand its behavior in biological systems .

- Complex Formation: Disodium glutarate can form complexes with metals and other organic compounds, which may enhance or modify its biological activity.

Disodium glutarate shares similarities with several other compounds, particularly dicarboxylic acids. Here are some notable comparisons:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Glutaric Acid | C5H8O4 | Parent compound; involved in metabolic disorders. |

| Succinic Acid | C4H6O4 | Four-carbon dicarboxylic acid; less soluble than disodium glutarate. |

| Adipic Acid | C6H10O4 | Six-carbon dicarboxylic acid; used primarily in nylon production. |

| Citric Acid | C6H8O7 | Tricarboxylic acid; widely used as a natural preservative. |

Disodium glutarate's uniqueness lies in its dual sodium ion presence, enhancing solubility and making it particularly effective as a food additive and pharmaceutical excipient compared to its counterparts .

Microbial Engineering Approaches

Corynebacterium glutamicum Systems for Fermentative Biosynthesis

Corynebacterium glutamicum has been extensively engineered for glutarate production due to its native lysine biosynthesis capabilities. By introducing a synthetic pathway comprising lysine decarboxylase (LdcC), putrescine transaminase (PatA), and γ-aminobutyraldehyde dehydrogenase (PatD) from Escherichia coli, researchers achieved direct conversion of lysine to glutarate via cadaverine and 5-aminovalerate (5AVA) intermediates. Genome streamlining of industrial lysine-producing strains, coupled with deletion of competing pathways (e.g., gdh encoding glutamate dehydrogenase), increased glutarate titers by 10%. Fed-batch fermentation of optimized C. glutamicum strains yielded 25 g/L glutarate with a volumetric productivity of 0.32 g/L·h.

Escherichia coli Metabolic Pathway Optimization (AMA Pathway)

The aromatic aldehyde synthase-monoamine oxidase-aldehyde dehydrogenase (AMA) pathway in E. coli bypasses traditional lysine-dependent routes. Engineered E. coli Lys5, a lysine-overproducing strain, achieved 88.4 g/L glutarate through rational mutagenesis of aldehyde dehydrogenase (ALD) to create variant Mu5, which exhibited a 50-fold increase in catalytic efficiency. This pathway operates via glucose-to-glutarate conversion without requiring α-ketoglutarate, reducing metabolic crosstalk with the tricarboxylic acid (TCA) cycle.

Deletion Strategies to Minimize By-Product Formation

Carbon loss through by-products like cadaverine and N-acetylcadaverine was mitigated in C. glutamicum by deleting snaA (encoding N-acetyltransferase) and cadA (encoding lysine decarboxylase). In E. coli, knockout of gcd (glutaryl-CoA dehydrogenase) prevented glutarate catabolism, increasing yield to 0.85 mol/mol lysine.

Enzymatic Pathways and Catalysts

Lysine Decarboxylase in Glutarate Synthesis

Lysine decarboxylase (LdcC) catalyzes the initial step of lysine-to-cadaverine conversion. Heterologous expression of E. coli LdcC in C. glutamicum enabled decarboxylation rates of 12.5 mM/h under anaerobic conditions. Structural optimization of LdcC through site-directed mutagenesis (e.g., Q584K substitution) improved pH stability and substrate affinity.

Transamination and Oxidation Reactions in Synthetic Pathways

Glutarate biosynthesis requires two transaminases: GABA/5AVA aminotransferase (GabT) and putrescine transaminase (PatA). GabT from Pseudomonas putida exhibited a 3.2-fold higher specific activity (18.7 U/mg) than native C. glutamicum enzymes, enabling efficient 5AVA-to-glutarate semialdehyde conversion. Subsequent oxidation by succinate-semialdehyde dehydrogenase (GabD) achieved a turnover number (kcat) of 450 s−1.

Aldehyde Dehydrogenase Engineering for Improved Catalytic Efficiency

Aldehyde dehydrogenase (ALD) variants were engineered to overcome rate-limiting steps in the AMA pathway. Saturation mutagenesis at position F170 of E. coli ALD produced variant Mu5, which showed a 50-fold increase in kcat/Km (from 0.8 to 40 mM−1s−1) for glutarate semialdehyde.

Industrial-Scale Production Challenges

Strain Stability During Fed-Batch Fermentation

Maintaining plasmid stability in C. glutamicum during prolonged fermentation remains a challenge. Chromosomal integration of gabTDP operons improved stability, with <5% productivity loss over 120 hours. In E. coli, adaptive laboratory evolution (ALE) of strain AMA06 enhanced glutarate tolerance, achieving consistent titers of 88.4 g/L across five sequential batches.

Optimization of Carbon/Nitrogen Ratios in Growth Media

Low carbon/nitrogen (C/N) ratios (≤12:1) in C. glutamicum cultures increased glutamate synthesis, which indirectly enhanced glutarate pathway flux by supplying α-ketoglutarate for transamination. Conversely, high C/N ratios (≥19:1) triggered nitrogen limitation, reducing biomass yield by 35%.

Table 1: Comparative Glutarate Production Metrics

| Organism | Pathway | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L·h) |

|---|---|---|---|---|

| C. glutamicum | Synthetic | 25.0 | 0.17 | 0.32 |

| E. coli Lys5 | AMA | 88.4 | 0.42 | 1.80 |

| P. putida KT2440 | Native | 54.5 | 0.85 (mol/mol lysine) | 0.35 |

Decarboxylation and Transamination Networks

Role of lysine metabolism in glutarate biosynthesis

Lysine metabolism serves as a primary source of glutarate through well-characterized degradation pathways that involve sequential enzymatic transformations [9] [10]. The lysine catabolic machinery in Escherichia coli generates strong metabolic driving force to maximize carbon flux toward glutarate biosynthesis by replenishing glutamate and nicotinamide adenine dinucleotide phosphate for lysine biosynthesis, releasing lysine feedback inhibition, and boosting oxaloacetate supply [9] [10].

Lysine degradation proceeds via two partially different pathways: the 5-aminovalerate pathway and the cadaverine pathway [9]. In the 5-aminovalerate pathway, lysine is converted to 5-aminovalerate by the sequential catalysis of lysine 2-monooxygenase and delta-aminovaleramidase [9]. The pathway utilizes native lysine catabolic machinery where lysine enters the degradation route via 5-aminovalerate through the promiscuous enzymes gamma-aminobutyrate transaminase and gamma-aminobutyrate dehydrogenase [12] [60].

| Enzyme | Substrate | Michaelis Constant (KM) | Activity |

|---|---|---|---|

| Gamma-aminobutyrate transaminase | Gamma-aminobutyrate | 197 ± 27 μM | Primary |

| Gamma-aminobutyrate transaminase | 5-aminovalerate | 439 ± 29 μM | Secondary |

| Glutaryl-coenzyme A dehydrogenase | Glutaryl-coenzyme A | 30 ± 2 μM | Decarboxylation |

The conversion of lysine to glutarate involves multiple enzymatic steps that demonstrate the metabolic flexibility of amino acid degradation pathways [12] [15]. Lysine decarboxylase catalyzes the initial conversion, followed by transamination reactions that yield glutarate as the final product [11] [15]. This pathway demonstrates high efficiency, with yields reaching 0.85 mol glutarate per mol lysine under optimized conditions [34].

Interactions with tricarboxylic acid cycle intermediates

The integration of glutarate metabolism with tricarboxylic acid cycle intermediates occurs primarily through alpha-ketoglutarate-dependent reactions [17] [18]. Alpha-ketoglutarate serves as both a cosubstrate and a central metabolic hub that determines the overall rate of the citric acid cycle [17]. The conversion of glutarate involves alpha-ketoglutarate-dependent dioxygenase activity, where alpha-ketoglutarate acts as a cofactor for hydroxylation reactions [12] [31].

In the tricarboxylic acid cycle, alpha-ketoglutarate is dominantly utilized by ketoglutarate dehydrogenase to convert to succinyl-coenzyme A [19]. The glutarate metabolism pathway effectively links lysine degradation with central carbon metabolism through the production of succinate, a key tricarboxylic acid cycle intermediate [12] [60]. This connection demonstrates that lysine can function as both ketogenic and glucogenic through the glutarate pathway [34].

The glutaminase pathways contribute significantly to alpha-ketoglutarate production, with glutamine converted to glutamate and subsequently to alpha-ketoglutarate by glutamate dehydrogenase or transaminases [19] [23]. This conversion is confined largely to mitochondria and represents a major anaplerotic process that adds net carbon to the tricarboxylic acid cycle [20] [21].

Catabolic Pathways and Regulatory Mechanisms

Glutaryl-coenzyme A dehydrogenase-dependent degradation

Glutaryl-coenzyme A dehydrogenase represents the primary catabolic enzyme responsible for glutarate degradation through oxidative decarboxylation [25] [26]. This enzyme belongs to the acyl-coenzyme A dehydrogenase family and catalyzes the conversion of glutaryl-coenzyme A to crotonyl-coenzyme A and carbon dioxide [29]. The enzyme exists as a homotetramer of 45-kilodalton subunits in the mitochondrial matrix and contains flavin adenine dinucleotide as a cofactor [29].

The kinetic mechanism of glutaryl-coenzyme A dehydrogenase involves multiple rate-determining steps, with the release of crotonyl-coenzyme A product identified as the major rate-limiting factor [63]. The enzyme demonstrates substrate specificity with kinetic parameters showing michaelis constants of 30 ± 2 μM for glutaryl-coenzyme A and maximum velocity of 3.2 ± 0.2 μmol per minute per milligram [32]. The decarboxylation reaction is facilitated by a tight hydrogen-bonding network involving the gamma-carboxylate of enzyme-bound glutaconyl-coenzyme A [28].

| Parameter | Value | Enzyme Form |

|---|---|---|

| Michaelis Constant | 30 ± 2 μM | Wild-type glutaryl-coenzyme A dehydrogenase |

| Maximum Velocity | 3.2 ± 0.2 μmol/min/mg | Wild-type glutaryl-coenzyme A dehydrogenase |

| Michaelis Constant | 52 ± 5 μM | Desulfococcus multivorans enzyme |

| Maximum Velocity | 11 ± 1 μmol/min/mg | Desulfococcus multivorans enzyme |

Regulatory mechanisms controlling glutaryl-coenzyme A dehydrogenase activity involve post-translational modifications, particularly glutarylation of lysine residues within the enzyme [14] [26]. Glutarylation impacts enzyme function by decreasing lysine oxidation, creating a feedback loop where glutaryl-coenzyme A production inhibits glutaryl-coenzyme A dehydrogenase function [14] [26]. Sirtuin 5 acts as a deglutarylating enzyme that can restore glutaryl-coenzyme A dehydrogenase enzymatic activity [14] [26].

Alternative hydroxylation and oxidation pathways in Pseudomonas putida

Pseudomonas putida possesses an alternative glutarate catabolic pathway involving hydroxylation and oxidation reactions that bypass the traditional glutaryl-coenzyme A dehydrogenase route [33] [34]. This pathway involves carbon starvation induced protein D, a iron and alpha-ketoglutarate-dependent glutarate hydroxylase, capable of converting glutarate into L-2-hydroxyglutarate [33] [34]. L-2-hydroxyglutarate oxidase then catalyzes the conversion of L-2-hydroxyglutarate to alpha-ketoglutarate [33] [34].

The regulation of glutarate catabolism in Pseudomonas putida involves two distinct transcription factors: a growth and nutrition regulation family protein and a lysine-type regulatory protein [33]. The growth and nutrition regulation family protein regulates the glutarate hydroxylation pathway by repressing transcription of carbon starvation induced protein D and L-2-hydroxyglutarate oxidase genes [33]. The lysine-type regulatory protein activates transcription of glutaryl-coenzyme A dehydrogenase and glutaryl-coenzyme A transferase genes [33].

| Pathway Component | Function | Regulation |

|---|---|---|

| Carbon starvation induced protein D | Glutarate hydroxylase | Repressed by growth and nutrition regulation family protein |

| L-2-hydroxyglutarate oxidase | L-2-hydroxyglutarate oxidation | Repressed by growth and nutrition regulation family protein |

| Glutaryl-coenzyme A dehydrogenase | Decarboxylation | Activated by lysine-type regulatory protein |

| Glutaryl-coenzyme A transferase | Coenzyme A transfer | Activated by lysine-type regulatory protein |

The alternative pathway demonstrates metabolic flexibility where glutarate can be catabolized through L-2-hydroxyglutarate as an intermediate, providing an alternative to the glutaryl-coenzyme A dehydrogenation pathway [34]. This hydroxylation pathway involves a cyclic reaction cascade where carbon starvation induced protein D hydroxylates glutarate using alpha-ketoglutarate as a cosubstrate, followed by L-2-hydroxyglutarate oxidase regenerating alpha-ketoglutarate [34] [61].

Cross-Talk with Amino Acid Metabolism

Glutamine synthetase regulation of nitrogen flux

Glutamine synthetase plays a central role in nitrogen metabolism by catalyzing the adenosine triphosphate-dependent ammonium assimilation, representing the initial step of nitrogen acquisition that requires tight control to meet cellular needs [40] [42]. The enzyme regulation involves complex allosteric mechanisms where glutamine synthetase activity is modulated by cellular nitrogen status through direct interaction with regulatory proteins [42] [46].

The regulation mechanism involves glutamine synthetase binding to growth and nutrition regulation repressor proteins when in a glutamine-feedback-inhibited state, which activates transcription-repression function [42]. This regulatory circuitry ensures preferential utilization of simple nitrogen sources over complex sources through nitrogen metabolite repression [46]. The glutamine synthetase-growth and nutrition regulation interaction stabilizes the inactive glutamine synthetase conformation and can induce remarkable structural transitions in some glutamine synthetase forms [42].

| Regulatory State | Glutamine Synthetase Activity | Nitrogen Flux Direction |

|---|---|---|

| Glutamine-inhibited | Decreased | Toward catabolism |

| Alpha-ketoglutarate-activated | Increased | Toward anabolism |

| Growth and nutrition regulation-bound | Repressed | Transcriptional control |

Glutamine synthetase isozymes demonstrate differential regulation patterns that influence nitrogen use efficiency through complex carbon-nitrogen metabolic mechanisms [44]. The temporal and spatial distribution of glutamine synthetase isozymes affects nitrogen flow strength by coordinating expression of genes and protein subunits in source-sink-flow organs during development [44]. This regulation promotes metabolic flow and enhances nitrogen utilization through collaborative action in different cellular compartments [44].

Impact on lysine, tryptophan, and glutamate pools

The metabolic integration of glutarate pathways significantly affects amino acid pool homeostasis, particularly influencing lysine, tryptophan, and glutamate concentrations [48] [49]. Lysine metabolism demonstrates extensive connections with other amino acid pathways, where regulation of lysine catabolism affects levels of multiple amino acids through shared metabolic intermediates [49] [51].

High lysine levels are associated with increased tryptophan synthesis and metabolism, indicating metabolic cross-talk between amino acid families [49]. The accumulation of lysine induces tryptophan biosynthetic pathways in transgenic systems, demonstrating that lysine metabolism can influence aromatic amino acid pools [49]. This connection suggests that glutarate formation from lysine degradation impacts tryptophan availability for other metabolic processes [49] [51].

Glutamate pools are directly affected by glutarate metabolism through the tricarboxylic acid cycle connections and transamination networks [48] [52]. Glutamate serves as both a substrate and regulatory molecule in amino acid metabolism, where glutamate-glutamine cycling maintains nitrogen homeostasis [48] [47]. The conversion of glutamate to alpha-ketoglutarate provides a direct link between amino acid catabolism and central carbon metabolism [20] [23].

| Amino Acid Pool | Effect of Glutarate Pathway | Metabolic Connection |

|---|---|---|

| Lysine | Decreased through catabolism | Direct substrate conversion |

| Tryptophan | Increased synthesis | Metabolic cross-regulation |

| Glutamate | Variable depending on flux | Transamination networks |

| Glutamine | Regulated by synthetase | Nitrogen homeostasis |

Protein denaturation mechanisms in aqueous solutions

Disodium glutarate functions as a chaotropic agent by disrupting the ordered structure of water molecules surrounding proteins, thereby destabilizing non-covalent interactions that maintain protein tertiary and quaternary structures [2]. The mechanism involves the interaction of glutarate ions with the hydration shell of proteins, leading to increased entropy in the aqueous environment and subsequent protein unfolding [3] [4].

The protein denaturation process mediated by disodium glutarate occurs through several distinct mechanisms. Hydrogen bond disruption represents the primary mode of action, where glutarate ions interfere with water-protein hydrogen bonding networks, causing a moderate disruption of protein secondary structures [2]. This disruption occurs at concentrations typically ranging from 10 to 100 millimolar, making it effective under relatively mild conditions compared to other chaotropic agents .

Electrostatic interaction disruption occurs through the high ionic strength created by disodium glutarate in solution [3]. The dual sodium ions present in the compound contribute to the destabilization of protein-protein interactions and intramolecular electrostatic forces that stabilize folded conformations . This mechanism is particularly effective for proteins with significant charged regions or those involved in protein complexes.

The compound exhibits limited direct effects on hydrophobic interactions within protein cores, distinguishing it from amphiphilic chaotropes like sodium dodecyl sulfate [5]. However, disodium glutarate can moderate the disruption of van der Waals forces through its influence on protein solvation dynamics and local water structure [2]. Unlike reducing agents such as dithiothreitol or beta-mercaptoethanol, disodium glutarate does not chemically reduce disulfide bonds, limiting its effectiveness on proteins stabilized primarily by covalent cross-links [6].

Comparative analysis with other chaotropes (e.g., urea, SDS)

The chaotropic effectiveness of disodium glutarate can be systematically compared with established protein denaturants through analysis of their respective mechanisms and applications [2] [7]. Urea, the most commonly used chaotropic agent, operates through high-concentration hydrogen bond disruption, typically requiring 2-8 molar concentrations for effective protein denaturation [8] [9]. In contrast, disodium glutarate achieves moderate denaturation at significantly lower concentrations (10-100 millimolar), offering advantages in terms of solution osmolarity and potential protein aggregation issues .

Sodium dodecyl sulfate represents the most powerful protein denaturant among commonly used chaotropes, achieving very high denaturation efficiency through its dual mechanism of electrostatic disruption and hydrophobic interaction [10] [11]. The anionic surfactant forms micelles that completely unfold proteins by inserting hydrophobic tails into protein cores while creating strong electrostatic repulsion through negatively charged headgroups [12]. However, sodium dodecyl sulfate presents significant challenges for downstream proteomic applications due to its interference with mass spectrometry analysis and requirement for complete removal before enzymatic digestion [5].

Guanidine hydrochloride provides very high protein denaturation efficiency through multiple mechanisms, including disruption of hydrogen bonds, electrostatic interactions, and hydrophobic forces [13] [9]. The compound typically requires concentrations of 1-6 molar for effective denaturation, creating high ionic strength conditions that can complicate certain analytical procedures [14]. Comparative studies have shown that guanidine hydrochloride extracts more proteins from extracellular matrix-rich tissues compared to urea, but both agents require substantially higher concentrations than disodium glutarate [13].

Sodium deoxycholate functions as a bile salt detergent with high denaturation efficiency, particularly effective for membrane protein solubilization [15] [16]. The compound offers excellent compatibility with mass spectrometry analysis due to its acid-precipitable nature, allowing for easy removal from samples before analysis [17]. Studies have demonstrated that sodium deoxycholate can increase membrane protein identification by more than twofold compared to sodium dodecyl sulfate in proteomic workflows [15].

The comparative effectiveness for membrane protein solubilization reveals distinct advantages for different chaotropic agents. Disodium glutarate demonstrates effective solubilization capabilities while maintaining good compatibility with downstream proteomic analysis . Urea shows limited effectiveness for membrane proteins due to its primarily hydrogen bond-disrupting mechanism, while both sodium dodecyl sulfate and sodium deoxycholate achieve highly effective membrane protein solubilization through their detergent properties [18] [19].

Proteomics Research Methodologies

Solubilization of membrane proteins for mass spectrometry

The solubilization of membrane proteins represents one of the most challenging aspects of proteomic analysis, requiring careful balance between effective extraction and preservation of protein integrity for subsequent mass spectrometry analysis [18] [19]. Disodium glutarate offers unique advantages in this application through its ability to disrupt protein-lipid interactions while maintaining compatibility with enzymatic digestion and mass spectrometry workflows .

Membrane protein extraction mechanisms utilizing disodium glutarate involve the disruption of non-covalent interactions between membrane proteins and surrounding lipid bilayers [18]. The chaotropic properties of glutarate ions destabilize the hydrophobic interactions that anchor transmembrane domains within lipid environments, facilitating the transfer of proteins from their native membrane context to aqueous solution [2]. This process occurs without the formation of large micelles that can complicate subsequent analytical procedures, distinguishing disodium glutarate from conventional detergent-based extraction methods [19].

The optimization of extraction conditions requires careful consideration of glutarate concentration, incubation time, and temperature parameters [18]. Typical protocols employ concentrations ranging from 25 to 100 millimolar disodium glutarate for membrane protein solubilization, with higher concentrations used for particularly hydrophobic or aggregation-prone proteins . Incubation periods of 1-4 hours at room temperature or 4°C provide optimal balance between extraction efficiency and protein stability [19].

Mass spectrometry compatibility represents a critical advantage of disodium glutarate over traditional detergents [5]. Unlike sodium dodecyl sulfate, which requires complete removal before mass spectrometry analysis due to ion suppression effects, disodium glutarate can be directly analyzed or easily removed through standard desalting procedures [20]. The compound does not form the stable protein-detergent complexes that characterize other chaotropic agents, allowing for more straightforward sample preparation workflows [21].

Tryptic digestion compatibility has been demonstrated for disodium glutarate-extracted membrane proteins, with studies showing maintained or improved digestion efficiency compared to detergent-based extraction methods [7]. The absence of large hydrophobic moieties in disodium glutarate prevents the formation of enzyme-inhibiting micelles that can reduce trypsin activity, enabling more complete protein digestion and improved peptide coverage [5].

Optimization of 2D gel electrophoresis protocols

Two-dimensional gel electrophoresis remains a cornerstone technique in proteomic analysis, providing high-resolution separation of complex protein mixtures based on both isoelectric point and molecular weight [22] [23]. The integration of disodium glutarate into 2D gel electrophoresis protocols offers significant improvements in protein solubilization, spot quality, and overall reproducibility [22].

Sample preparation optimization utilizing disodium glutarate begins with the incorporation of the chaotropic agent into protein extraction buffers at concentrations of 10-50 millimolar [22]. The compound functions synergistically with other denaturants and reducing agents commonly used in 2D gel sample preparation, including urea, thiourea, and dithiothreitol [24]. This combination provides comprehensive protein denaturation while maintaining the charge characteristics necessary for effective isoelectric focusing [23].

First dimension isoelectric focusing benefits from the presence of disodium glutarate through improved protein solubilization and reduced aggregation during the focusing process [22]. The chaotropic agent maintains protein charge states during the extended focusing periods, preventing precipitation that can occur with highly basic or acidic proteins [25]. Typical concentrations of 5-25 millimolar disodium glutarate in rehydration buffers provide optimal performance without interfering with the pH gradient establishment [23].

Second dimension SDS-PAGE compatibility is maintained through the dilution of disodium glutarate during the equilibration process between first and second dimensions [22]. The compound does not interfere with the sodium dodecyl sulfate denaturation required for molecular weight-based separation, and may actually enhance the uniformity of protein unfolding [23]. This results in improved spot morphology and more consistent migration patterns across gels [24].

Membrane protein resolution represents a particular strength of disodium glutarate-optimized 2D gel electrophoresis protocols [22]. The chaotropic agent effectively solubilizes membrane-associated proteins that typically show poor resolution in standard 2D gel systems, leading to increased spot numbers and improved representation of hydrophobic proteins [23]. Studies have demonstrated enhanced detection of membrane proteins with molecular weights ranging from 10 to 200 kilodaltons when disodium glutarate is included in sample preparation buffers [22].

Salivary Proteome Modulation

Effects on umami taste sensitivity-related proteins

The salivary proteome contains numerous proteins that directly and indirectly influence taste perception, particularly for umami compounds such as glutamate and related amino acids [26] [27]. Disodium glutarate, sharing structural similarity with glutamate, exhibits specific interactions with proteins involved in umami taste sensitivity and salivary protein composition [28].

Glutamate-binding proteins in saliva include several families of molecules that participate in umami taste transduction and modulation [26]. The primary umami taste receptors, including the heterodimeric T1R1/T1R3 complex and metabotropic glutamate receptors (mGluR1 and mGluR4), are expressed not only in taste buds but also in salivary gland tissues [27] [26]. Disodium glutarate can interact with these receptors through its glutamate-derived structure, potentially modulating their activity and affecting overall taste sensitivity [29].

Salivary protein composition undergoes modulation in response to disodium glutarate exposure through several mechanisms [30]. The compound can influence the expression and secretion of specific salivary proteins, including those involved in taste perception and oral processing [31]. Studies have identified differential protein expression patterns in saliva following exposure to glutamate-related compounds, with particular effects on proteins involved in taste transduction pathways [26].

Enzymatic activity modulation represents another mechanism through which disodium glutarate affects salivary proteome function [30]. The compound can influence the activity of enzymes involved in amino acid metabolism within salivary glands, including those responsible for processing glutamate and related amino acids [32]. This includes potential effects on enzymes such as glutamine synthetase and glutamate dehydrogenase, which regulate local glutamate concentrations in oral tissues [32].

Protein-protein interactions in saliva are subject to modulation by disodium glutarate through its chaotropic properties [2]. The compound can disrupt or stabilize specific protein complexes involved in taste perception, potentially altering the binding affinity of taste-active compounds to their receptor proteins [26]. This mechanism may contribute to individual variations in umami taste sensitivity observed in population studies [31].

Interactions with glutamate receptors in sensory systems

The interaction between disodium glutarate and glutamate receptors in sensory systems extends beyond simple taste perception to encompass broader aspects of sensory processing and neural communication [26] [33]. These interactions occur at multiple levels, from direct receptor binding to modulation of downstream signaling pathways involved in sensory transduction [29].

Metabotropic glutamate receptor interactions represent a primary mechanism through which disodium glutarate affects sensory systems [26] [33]. The compound can bind to mGluR1 and mGluR4 receptors expressed in taste cells, potentially acting as either an agonist or antagonist depending on concentration and local conditions [34]. These receptors are part of the broader umami taste detection system and contribute to the complex sensory response to glutamate-containing compounds [27].

T1R1/T1R3 receptor complex modulation occurs through the structural similarity between disodium glutarate and natural umami compounds [29]. The heterodimeric T1R1/T1R3 complex, which serves as the primary umami taste receptor, can interact with disodium glutarate through its large N-terminal binding domain [26]. This interaction may result in altered receptor sensitivity or modified response patterns to natural umami stimuli [34].

Ionotropic glutamate receptor effects have been documented in taste bud tissues, where both NMDA and non-NMDA receptors participate in taste signal processing [26]. Disodium glutarate can influence the activity of these receptors through direct binding or through modulation of local glutamate concentrations [30]. The compound may affect synaptic transmission between taste cells and afferent nerve fibers, potentially altering the strength and quality of taste signals transmitted to the brain [33].

Downstream signaling pathway modulation represents a complex aspect of disodium glutarate's effects on sensory systems [26]. The compound can influence second messenger systems activated by glutamate receptors, including phospholipase C/inositol trisphosphate pathways and cyclic adenosine monophosphate signaling cascades [29]. These effects may result in altered calcium mobilization patterns within taste cells, potentially affecting the overall sensitivity and response characteristics of the taste system [33].

Physical Description

UNII

Related CAS

Other CAS

13521-83-0

Wikipedia

General Manufacturing Information

Pentanedioic acid, sodium salt (1:2): ACTIVE

Pentanedioic acid, sodium salt (1:?): ACTIVE